molecular formula C14H20BBrFNO2 B1378031 2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane CAS No. 1190989-06-0

2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Cat. No. B1378031
CAS RN: 1190989-06-0
M. Wt: 344.03 g/mol
InChI Key: GWUJEJVVNDXALV-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane” is a complex organic molecule. It contains a phenyl ring which is substituted with bromo and fluoro groups, and a dioxazaborocane ring which is a heterocyclic compound containing oxygen, nitrogen, and boron atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenyl ring, the introduction of the bromo and fluoro substituents, and the formation of the dioxazaborocane ring. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring and the dioxazaborocane ring would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromo and fluoro substituents on the phenyl ring could potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluorophenylboronic acid and its ester are used as reactants in organic synthesis, particularly in oxidative cross-coupling reactions and gold salt catalyzed homocoupling. They are also involved in 1,4-addition reactions with α,β-unsaturated ketones and enantioselective addition reactions .

Suzuki-Miyaura Coupling

These compounds are valuable in Suzuki-Miyaura coupling reactions, which are widely used to synthesize anthranilamide-protected arylboronic acids. This type of reaction is pivotal for creating biaryl compounds that have applications in pharmaceuticals and agrochemicals .

Lithiation and Electrophile Reaction

The lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles is another application. This process is used for the preparation of functionalized dihalophenylboronic acids, which are important intermediates in various organic synthesis pathways .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrFNO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUJEJVVNDXALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorophenylboronic acid N-butyldiethanolamine ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane

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